[Asp371]-Tyrosinase (369-377), human is a peptide derived from the enzyme tyrosinase, which plays a crucial role in the biosynthesis of melanin. This specific peptide sequence has gained attention for its potential applications in cancer immunotherapy, particularly in developing tumor-targeted vaccines. Tyrosinase is primarily expressed in melanocytes and is associated with melanoma, making it a target for therapeutic strategies aimed at enhancing immune responses against melanoma cells.
The peptide [Asp371]-Tyrosinase (369-377) is classified as an epitope that is restricted by the Human Leukocyte Antigen A2.1 (HLA-A2.1). It has been utilized in various studies to develop vaccines aimed at eliciting an immune response against tumors expressing tyrosinase. The sequence of this peptide is YMDGTMSQV, which corresponds to amino acids 369-377 of the human tyrosinase protein .
The synthesis of [Asp371]-Tyrosinase typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support. The synthesis may include:
The synthesis requires careful control of reaction conditions to ensure high purity and yield. The final product is usually purified by high-performance liquid chromatography (HPLC) to achieve a purity level exceeding 95% .
The primary reactions involving [Asp371]-Tyrosinase are related to its interaction with T-cell receptors on immune cells. When presented on the surface of antigen-presenting cells bound to HLA-A2.1, this peptide can stimulate T-cell activation and proliferation.
These interactions are critical for developing immunotherapeutic strategies, as they determine the efficacy of vaccines targeting melanoma cells expressing tyrosinase.
The mechanism of action for [Asp371]-Tyrosinase involves:
Studies have shown that vaccination with tyrosinase-derived peptides can enhance anti-tumor immunity in preclinical models and clinical trials .
The chemical properties are influenced by the presence of various functional groups within the peptide structure, which may affect its stability and interaction with biological targets.
[Asp371]-Tyrosinase (369-377) has several applications in scientific research and clinical settings:
The [Asp371]-Tyrosinase (369-377) peptide is a 9-mer fragment (YMDGTMSQV) derived from residues 369–377 of human tyrosinase, a melanocyte-specific enzyme critical for melanin biosynthesis. This epitope features a non-synonymous substitution at position 371, where asparagine (N) is replaced by aspartic acid (D) – designated as the N371D mutation. The primary sequence is characterized by:
Post-translational modifications are significantly altered by the N371D mutation. Wild-type tyrosinase (YMNGTMSQV) contains a conserved N-glycosylation motif (N-X-T/S) at N371. The Asp371 substitution eliminates this motif, preventing glycosylation and enhancing epitope availability for MHC-I processing [4] [9]. Mass spectrometry confirms the absence of glycan adducts in the Asp371 variant, contrasting with heterogeneous glycosylation patterns in the wild-type peptide [7].
Table 1: Primary Structural Attributes of [Asp371]-Tyrosinase (369-377)
Property | Value |
---|---|
Amino Acid Sequence | Tyr-Met-Asp-Gly-Thr-Met-Ser-Gln-Val |
Sequence Code | YMDGTMSQV |
Molecular Weight | 1,031.16 Da |
CAS Number | 168650-46-2 |
Key Modification | N371D (glycosylation loss) |
Biological Relevance | HLA-A*02:01-restricted epitope |
The Asp371 peptide adopts an extended conformation when bound to the HLA-A*02:01 groove, with anchor residues deeply embedded in the B and F pockets. Structural studies reveal:
Compared to other HLA-A*02:01 epitopes, the Asp371 peptide demonstrates moderate binding affinity (Kd ≈ 150 nM) due to optimal anchor positioning and complementary charge distribution. The N371D mutation enhances this affinity by 2.3-fold over the wild-type by eliminating steric clashes from glycan moieties [7].
Table 2: Key Interactions in HLA-A02:01-[Asp371] Peptide Complex*
Peptide Position | Residue | Interaction with HLA-A*02:01 | Role |
---|---|---|---|
1 | Tyr | Hydrogen bonds (Tyr₇/Tyr₁₇₁) | Primary anchor |
3 | Asp³⁷¹ | Salt bridge (Lys₁₄₆) | Secondary anchor |
6 | Met | Hydrophobic packing (Phe₉) | Stability |
9 | Val | Hydrogen bonds (Tyr₈₄) | Primary anchor |
The N371D mutation fundamentally alters the biophysical and immunological properties of the tyrosinase epitope:
Thermodynamic Stability
Biochemical Behavior
Immunological Implications
Table 3: Wild-Type vs. Asp371-Mutated Epitope Properties
Parameter | Wild-Type (YMNGTMSQV) | Asp371 Mutant (YMDGTMSQV) | Change |
---|---|---|---|
Glycosylation Status | Yes (at N371) | No | Loss of site |
HLA-A*02:01 Kd | 345 nM | 150 nM | 2.3-fold ↑ |
pMHC Tₘ | 49°C | 58°C | +9°C |
Epitope Processing | Low (glycosylated) | High | 4-fold ↑ |
TCR Activation | Weak | Strong | 5-fold ↑ |
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 60755-86-4
CAS No.: 85815-37-8